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Binding Affinity and Antimalarial Activity

The table below summarizes the key experimental data validating the interaction between Alisporivir and

PfCyclophilin 19B, and its functional consequences.

Parameter Alisporivir
Cyclosporin A (for
comparison)

Binding Affinity (Kd) 354.3 nM [1] 178.9 nM [1]

Binding Energy (in
silico)

-5.72 [1] Information missing

Antimalarial Activity
(IC₅₀, resistant strain)

Potent activity against artemisinin-

resistant P. falciparum (PfKelch13R539T)

[1]

Information missing

Resistance Index (Ri) 1.15 ± 0.04 (against PfKelch13R539T) [1] Information missing

Synergy with
Artemisinin

Acts synergistically with
Dihydroartemisinin (DHA) [1]

Potentiates the action of
artemisinin [1]
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Parameter Alisporivir
Cyclosporin A (for
comparison)

Key Mechanism Targets upregulated PfCyclophilin 19B in

artemisinin-resistant parasites [1]

Inhibits PfCyclophilin 19A

and 19B PPIase activity [1]

Experimental Protocols for Validation

The binding affinity and mechanism of action for Alisporivir were established through the following key

experimental methodologies.

Biophysical Binding Affinity Assay

Technique: Microscale Thermophoresis (MST) [1].
Workflow:

Protein Preparation: Recombinant PfCyclophilin 19B (rPfCyclophilin 19B) was expressed and
purified using a bacterial system (pET28a vector) [1].

Labeling: The purified PfCyclophilin 19B protein was fluorescently labeled using a standard
NanoTemper protocol [1].

Binding Measurement: The labeled protein concentration was kept constant while Alisporivir
concentration was varied. The mixture was loaded into standard capillaries [1].

Data Analysis: The interaction was measured by monitoring changes in fluorescence as a
function of temperature change (thermophoresis). The dissociation constant (Kd) was

calculated from the binding curve plotted between normalized fluorescence and Alisporivir
concentration [1].

Computational Validation (in silico Docking)

Objective: To predict and visualize the molecular interactions between Alisporivir and the target
protein [1].

Procedure:
Structure Preparation: A refined 3D structural model of PfCyclophilin 19B was used [1].

Docking Simulation: Molecular docking studies were performed to simulate the binding of
Alisporivir and Cyclosporin A into the binding pocket of PfCyclophilin 19B [1].
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Interaction Analysis: The simulation analyzed parameters like binding energy and the number

of hydrogen bonds formed between the drug and the protein's amino acid residues [1].

Functional Antimalarial Assays

Ring Survival Assay (RSA): This key assay measures the survival of early ring-stage parasites after

drug exposure. It was performed on an artemisinin-resistant strain (PfKelch13R539T), showing a

significant decrease in parasite survival with Alisporivir treatment [1].
In Vitro Culture Assays: The half-maximal inhibitory concentration (IC₅₀) of Alisporivir was

determined against both chloroquine-resistant and artemisinin-resistant P. falciparum strains. The
Resistance Index (Ri) was calculated as the ratio of the IC₅₀ of the resistant line to that of the

sensitive line [1].
Synergy Testing: The combined effect of Alisporivir with Dihydroartemisinin (DHA) was assessed,

confirming a synergistic interaction that increased the efficacy of DHA [1].

Mechanism of Action Pathway

The following diagram illustrates the mechanism by which Alisporivir counteracts artemisinin-resistant

malaria, based on the experimental findings.
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Research Implications and Data Limitations

The data demonstrates that Alisporivir has a strong, nanomolar binding affinity for PfCyclophilin 19B

[1]. Although it binds with slightly lower affinity than Cyclosporin A, its great advantage lies in being non-

immunosuppressive due to chemical modifications that prevent calcineurin binding [1] [2]. This makes it a

superior candidate for therapeutic use.
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A key finding is its effectiveness against artemisinin-resistant parasites. The proposed mechanism is that

Alisporivir specifically targets the upregulated PfCyclophilin 19B in resistant strains, effectively

exploiting the parasite's resistance mechanism to defeat it [1].

Limited Comparative Data: This analysis is constrained by the lack of publicly available binding

affinity data for other non-immunosuppressive cyclophilin inhibitors (e.g., NIM811, SCY-635) against
PfCyclophilin 19B, preventing a broader comparison.

Focus on a Single Target: The data presented focuses on the PfCyclophilin 19B pathway. The
potential involvement of other parasite or host cyclophilins in Alisporivir's overall antimalarial effect

may require further investigation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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